5-Bromo-2,3-dihydro-1-benzothiophen-3-amine
Description
Systematic Nomenclature and Molecular Formula
5-Bromo-2,3-dihydro-1-benzothiophen-3-amine belongs to the benzothiophene family, a fused bicyclic heterocyclic system comprising a benzene ring and a thiophene ring. The compound is systematically named according to IUPAC rules, with the bromine substituent at position 5 and the amine group at position 3. Its molecular formula is C₈H₈BrNS , and it has a molecular weight of 230.12 g/mol .
Key Structural Features:
- Core skeleton : Benzothiophene (benzene fused to thiophene) with partial saturation (dihydro) in the thiophene ring.
- Functional groups :
- Amine group (-NH₂) at position 3.
- Bromine atom (Br) at position 5.
Crystallographic Analysis and Three-Dimensional Conformation
While direct crystallographic data for this compound is limited, structural insights can be inferred from related benzothiophene derivatives. For example:
- Benzothiophene core geometry : The fused rings adopt a planar conformation, with the thiophene ring partially saturated, leading to a non-aromatic dihydro state.
- Substituent orientation : The bromine atom at position 5 and the amine group at position 3 are positioned trans to each other, minimizing steric strain.
Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectral Signatures
The NMR spectra of this compound are critical for confirming its structure. Key signals include:
- ¹H NMR :
- ¹³C NMR :
Table 2: Anticipated NMR Shifts for this compound
| Proton Environment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| Aromatic (C-5 Br adjacent) | 7.2–7.5 | 120–125 |
| Aromatic (C-3 NH₂ adjacent) | 6.8–7.1 | 110–115 |
| Dihydrothiophene (CH₂) | 2.6–3.0 | 25–30 |
Mass Spectrometric Fragmentation Patterns
Mass spectrometry provides critical evidence for the molecular formula and fragmentation pathways:
Table 3: Mass Spectrometric Fragmentation of this compound
| Fragment Ion (m/z) | Proposed Structure | Relative Abundance (%) |
|---|---|---|
| 230 | [M]⁺ | 100 |
| 151 | [M - Br]⁺ | 45 |
| 223 | [M - NH₂]⁺ | 30 |
| 113 | [C₆H₅S]⁺ | 20 |
Infrared (IR) Vibrational Mode Analysis
The IR spectrum of this compound is dominated by functional group-specific absorptions:
Table 4: IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| N-H (stretch) | 3300–3500 | Strong |
| N-H (bend) | 1600–1650 | Medium |
| C-Br | 550–600 | Weak |
| C-S | 700–800 | Medium |
Properties
IUPAC Name |
5-bromo-2,3-dihydro-1-benzothiophen-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNS/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3,7H,4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDALXIFCWKWFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(S1)C=CC(=C2)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Bromo-2,3-dihydro-1-benzothiophen-3-amine is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its anticancer and antimicrobial properties, synthesis methods, and relevant case studies.
Molecular Structure:
- Molecular Formula: C9H8BrN
- Molecular Weight: 214.07 g/mol
- IUPAC Name: this compound
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| LOX IMVI (Melanoma) | 10 | ~97% growth inhibition |
| A2780 (Ovarian) | 10 | Significant inhibition |
The compound's mechanism of action appears to involve the induction of apoptosis through modulation of cell signaling pathways associated with cancer progression .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. In a preliminary screening against several bacterial strains, it exhibited effective inhibition rates.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 30 |
These results indicate that this compound may serve as a potential lead compound for developing new antibacterial agents .
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of Benzothiophene Core:
- Using bromobenzene and thiophene derivatives through cyclization reactions.
- Amination Step:
- Introduction of the amine group via nucleophilic substitution or direct amination techniques.
Case Studies
Case Study 1: Anticancer Screening
In a study evaluating the anticancer activity of various benzothiophene derivatives, this compound was identified as one of the most potent compounds against the LOX IMVI cell line with an IC50 value indicating high efficacy .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties revealed that this compound effectively inhibited both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum activity that warrants further exploration .
Scientific Research Applications
Biological Activities
5-Bromo-2,3-dihydro-1-benzothiophen-3-amine has been investigated for various biological activities:
Anticancer Properties
- Numerous studies have highlighted its potential as an anticancer agent . For example, derivatives of benzothiophene have shown significant cytotoxic effects against several cancer cell lines. In vitro assays revealed that certain derivatives could inhibit cell proliferation effectively, making them candidates for further development in cancer therapy .
Antimicrobial Activity
- The compound exhibits promising antimicrobial properties , with research indicating effectiveness against various bacterial strains. Preliminary screenings suggest that modifications to the benzothiophene structure can enhance antibacterial activity, particularly against resistant strains .
Pharmaceutical Applications
This compound is being explored for its potential in drug development:
Pharmaceutical Intermediates
- It serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its derivatives are being studied for their roles as potential drugs targeting conditions such as cancer and infections .
Research on Hepatitis C
- Some studies have identified benzothiophene derivatives as potential agents against hepatitis C virus (HCV), suggesting that the compound may influence viral replication pathways .
Summary of Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Benzofuran vs. Benzothiophene
5-Bromo-2,3-dihydro-1-benzofuran-3-amine (CAS: 885280-79-5)
- Molecular Formula: C₈H₈BrNO
- Molecular Weight : 214.06 g/mol
- Key Differences: Replaces the sulfur atom in benzothiophene with oxygen, forming a benzofuran core. Available as a hydrochloride salt, enhancing solubility in aqueous media .
(R)-5-Bromo-4-fluoro-2,3-dihydrobenzofuran-3-amine (CAS: 1934470-94-6)
- Molecular Formula: C₈H₇BrFNO
- Molecular Weight : 232.05 g/mol
- Key Differences :
Pyridine-Based Analogues
5-Bromo-6-methoxypyridin-3-amine (CAS: 53242-18-5)
- Molecular Formula : C₆H₆BrN₂O
- Molecular Weight : 217.03 g/mol
- Key Differences: A pyridine ring replaces the benzothiophene/benzofuran systems, creating a planar aromatic structure with nitrogen as the heteroatom.
Comparative Data Table
Preparation Methods
Bromination and Cyclization
- Bromination: The bromine atom at the 5-position is introduced by electrophilic aromatic substitution using bromine or N-bromosuccinimide (NBS) on the benzothiophene ring or its precursor.
- Cyclization: The dihydrobenzothiophene core is formed by cyclization of suitable precursors such as 2-bromoarylthiols or 2-bromoaryl halides under basic or acidic conditions.
Introduction of the Amino Group at C-3
- Reductive Amination: A common method is the reductive amination of the corresponding 3-keto or 3-aldehyde derivative of 5-bromo-2,3-dihydro-1-benzothiophene using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or catalytic hydrogenation.
- Nucleophilic Substitution: Alternatively, displacement of a leaving group (e.g., halide or tosylate) at the 3-position by ammonia or amines can yield the desired amine.
Example Synthetic Procedure (Inferred from Analogous Benzofuran Derivatives)
Although direct literature on this compound is limited, the synthesis of related 5-bromobenzofuran derivatives with amine groups provides a model:
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1. | 5-Bromo-2-hydroxybenzaldehyde | Starting material for ring formation |
| 2. | Cyclization with sulfur source (e.g., Lawesson's reagent) | Formation of benzothiophene ring |
| 3. | Bromination (NBS or Br2) | Introduction of bromine at 5-position if not already present |
| 4. | Oxidation to 3-keto intermediate | Preparation for amination |
| 5. | Reductive amination with ammonia and NaBH3CN | Introduction of 3-amine group |
| 6. | Purification (recrystallization or chromatography) | Isolation of pure this compound |
Research Findings and Analytical Data
- Yield and Purity: Analogous syntheses report yields ranging from 60% to 90% depending on the step and conditions.
- Characterization: Typical characterization includes melting point determination, IR spectroscopy (noting NH2 stretches around 3300-3500 cm^-1), 1H NMR (showing signals for aromatic protons and amine protons), 13C NMR, and mass spectrometry confirming molecular weight.
- Reaction Optimization: Use of inert atmosphere (nitrogen or argon) and dry solvents improves yield and purity. Catalysts such as Pd/C may be used in hydrogenation steps.
Comparative Table of Preparation Methods for Related Compounds
| Preparation Step | Method | Advantages | Limitations |
|---|---|---|---|
| Bromination | Electrophilic substitution with NBS or Br2 | High regioselectivity at 5-position | Overbromination possible |
| Cyclization | Intramolecular cyclization using sulfur reagents | Efficient ring closure | Requires careful control of conditions |
| Amination | Reductive amination with NaBH3CN | Mild conditions, good yields | Sensitive to moisture, requires careful handling |
| Amination | Nucleophilic substitution of halide | Direct substitution | May require harsh conditions, side reactions possible |
Notes on Industrial Production
- Industrial synthesis may employ continuous flow reactors to optimize reaction time and yield.
- Process intensification techniques such as microwave-assisted synthesis or ultrasound may be explored to improve efficiency.
- Waste minimization and green chemistry principles are increasingly integrated into process design.
Q & A
Basic: What are the common synthetic routes for 5-Bromo-2,3-dihydro-1-benzothiophen-3-amine?
Answer:
The synthesis typically involves bromination of the parent benzothiophene scaffold followed by amine functionalization. Key steps include:
- Bromination : Electrophilic aromatic substitution using bromine (Br₂) or N-bromosuccinimide (NBS) in dichloromethane or acetic acid .
- Amine Introduction : Nucleophilic substitution of bromine with ammonia/amines under basic conditions (e.g., K₂CO₃) or reductive amination using NaBH₄ .
- Coupling Reactions : Suzuki-Miyaura cross-coupling with boronic acids using Pd catalysts (e.g., Pd(PPh₃)₄) to diversify substituents .
Critical Note : Reaction intermediates should be monitored via TLC or GC-MS to ensure stepwise progression .
Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?
Answer:
- ¹H/¹³C NMR : Resolves aromatic protons (δ 6.5–7.5 ppm) and dihydro-thiophene ring protons (δ 2.5–4.0 ppm). The amine proton appears as a broad singlet (δ 1.5–3.0 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight (MW = 230.09 g/mol) and isotopic pattern for bromine .
- IR Spectroscopy : Identifies N-H stretching (≈3300 cm⁻¹) and C-Br vibrations (≈500–600 cm⁻¹) .
- X-ray Crystallography : Provides definitive stereochemical data if crystalline derivatives are synthesized .
Advanced: How can researchers optimize the yield of this compound in cross-coupling reactions?
Answer:
- Catalyst Optimization : Use Pd(PPh₃)₄ (2–5 mol%) with ligand additives (e.g., SPhos) to enhance stability .
- Solvent and Temperature : Anhydrous toluene or THF at 80–110°C improves reactivity. Degas solvents to prevent catalyst oxidation .
- Base Selection : K₂CO₃ or Cs₂CO₃ facilitates transmetalation in Suzuki couplings .
- Workup Strategies : Purify via column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization from ethanol .
Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?
Answer:
- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, incubation time) and validate compound purity (≥95% via HPLC) .
- Comparative QSAR Studies : Correlate substituent effects (e.g., electron-withdrawing groups on the benzothiophene ring) with activity trends .
- Meta-Analysis : Adjust for variables like solvent polarity (DMSO vs. water) or enzymatic assay protocols across studies .
Basic: What are the key challenges in purifying this compound?
Answer:
- Byproduct Removal : Silica gel chromatography (hexane/EtOAc) separates unreacted starting materials and brominated byproducts .
- Amine Hydroscopicity : Store under inert atmosphere (N₂/Ar) to prevent moisture absorption .
- Crystallization : Use mixed solvents (e.g., ethanol/water) to induce crystallization, monitored by DSC for polymorph screening .
Advanced: How can computational methods aid in designing derivatives of this compound?
Answer:
- Docking Studies : Predict binding affinity to target proteins (e.g., kinases) using AutoDock Vina .
- DFT Calculations : Optimize geometries (B3LYP/6-31G*) to evaluate electronic effects of substituents on reactivity .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) .
Basic: What safety precautions are essential when handling this compound?
Answer:
- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods due to potential amine volatility and bromine-related toxicity .
- Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .
Advanced: How to address stereochemical instability in this compound derivatives?
Answer:
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA-3 .
- Dynamic Kinetic Resolution : Employ asymmetric catalysis (e.g., Ru-BINAP complexes) to favor a single enantiomer .
- Circular Dichroism (CD) : Monitor stereochemical integrity under varying pH/temperature conditions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
